Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate

CAS No.: 104029-20-1

Cat. No.: VC2936277

Molecular Formula: C12H13ClO4

Molecular Weight: 256.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104029-20-1 |

|---|---|

| Molecular Formula | C12H13ClO4 |

| Molecular Weight | 256.68 g/mol |

| IUPAC Name | ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate |

| Standard InChI | InChI=1S/C12H13ClO4/c1-3-17-12(15)7-10(14)9-6-8(13)4-5-11(9)16-2/h4-6H,3,7H2,1-2H3 |

| Standard InChI Key | KTFSCMZXDKHOQJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(=O)C1=C(C=CC(=C1)Cl)OC |

| Canonical SMILES | CCOC(=O)CC(=O)C1=C(C=CC(=C1)Cl)OC |

Introduction

Chemical Identity and Structural Properties

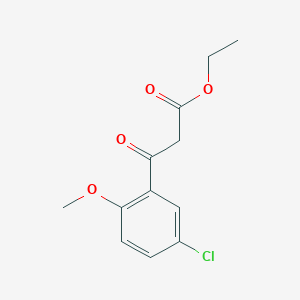

Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate is an aromatic compound belonging to the β-ketoester class. Its structure consists of a phenyl ring substituted with chlorine at the 5-position and a methoxy group at the 2-position, with an oxopropanoate side chain attached to the ring.

Basic Identification Parameters

The compound has well-defined chemical identification parameters that allow for its precise characterization in chemical databases and research literature.

Table 1: Chemical Identification Parameters

| Parameter | Information |

|---|---|

| CAS Number | 104029-20-1 |

| Molecular Formula | C₁₂H₁₃ClO₄ |

| Molecular Weight | 256.68 g/mol |

| IUPAC Name | ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate |

Source: Vulcanchem product information

Structural Descriptors and Identifiers

Modern chemical research utilizes various standard identifiers to represent chemical structures digitally. These identifiers enable precise communication about chemical structures across different platforms and research environments.

Table 2: Structural Identifiers

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C12H13ClO4/c1-3-17-12(15)7-10(14)9-6-8(13)4-5-11(9)16-2/h4-6H,3,7H2,1-2H3 |

| Standard InChIKey | KTFSCMZXDKHOQJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(=O)C1=C(C=CC(=C1)Cl)OC |

Source: Vulcanchem product information

The compound contains several functional groups that contribute to its chemical reactivity and potential applications:

-

An ester group (ethyl ester)

-

A ketone group

-

A methoxy substituent on the aromatic ring

-

A chloro substituent on the aromatic ring

These functional groups provide multiple sites for chemical reactions, making the compound versatile in organic synthesis applications.

Synthesis and Preparation Methods

The synthesis of ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate typically follows established organic chemistry procedures, leveraging reactions that form carbon-carbon bonds and introduce the required functional groups.

Standard Synthetic Route

The most common preparation method involves the reaction of 5-chloro-2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by acidification to form the desired ester. This synthetic pathway represents a variation of the Claisen condensation, which is widely employed in organic chemistry for forming carbon-carbon bonds.

The reaction can be summarized as follows:

-

Base-catalyzed nucleophilic addition of ethyl acetoacetate to 5-chloro-2-methoxybenzaldehyde

-

Elimination to form an intermediate enolate

-

Acidification to yield the final β-ketoester product

This synthetic methodology has been well-established in organic chemistry and provides a reliable route to the target compound with good yields and purity.

Physical and Chemical Properties

The physical and chemical properties of ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate determine its behavior in storage, handling, and chemical reactions.

Physical Properties

While comprehensive physical data is limited in the search results, the compound exhibits physical properties typical of aromatic esters with its molecular weight and functional group composition.

The compound exists as a stable organic substance under normal laboratory conditions. Based on its structure and functional groups, it is likely to be:

-

Soluble in common organic solvents (ethanol, acetone, chloroform)

-

Sparingly soluble in water due to its predominantly hydrophobic character

-

A colorless to pale yellow liquid or crystalline solid at room temperature

Chemical Reactivity

The chemical reactivity of ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate is governed by its functional groups, each offering distinct reaction pathways:

-

The β-ketoester moiety can undergo:

-

Keto-enol tautomerism

-

Nucleophilic addition at the carbonyl carbon

-

Decarboxylation under certain conditions

-

-

The chloro substituent on the aromatic ring serves as a handle for:

-

Nucleophilic aromatic substitution reactions

-

Metal-catalyzed coupling reactions (e.g., Suzuki, Buchwald-Hartwig)

-

-

The methoxy group provides:

-

Electronic effects influencing reactivity of the aromatic ring

-

Potential for demethylation to access hydroxyl functionality

-

The presence of these varied functional groups makes the compound particularly valuable as a building block in organic synthesis, allowing for selective transformations at different sites within the molecule.

Applications in Chemical Research and Industry

Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate has several important applications in both research and industrial contexts, particularly in pharmaceutical development and organic synthesis.

Pharmaceutical Intermediates

The compound serves as a valuable intermediate in pharmaceutical synthesis due to its functionalized structure that can be further elaborated to create biologically active molecules. Its reactive functional groups allow for:

-

Incorporation into heterocyclic systems commonly found in drug molecules

-

Modification to introduce additional functional groups

-

Use as a building block in multi-step syntheses of complex pharmaceuticals

The presence of the chloro group on the phenyl ring allows for further substitution reactions, making it a versatile intermediate in organic synthesis pathways focused on developing new pharmaceutical compounds.

Building Block in Organic Synthesis

As a functionalized aromatic compound, ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate serves as an important building block in the synthesis of various organic compounds, including:

-

Heterocyclic compounds via cyclization reactions

-

Modified aromatic systems through functional group transformations

-

Complex molecules requiring sterically and electronically distinct aromatic components

The β-ketoester functionality makes this compound particularly valuable in synthesis, as it can undergo a wide range of transformations including alkylation, condensation, and reduction reactions.

Research Applications in Medicinal Chemistry

Recent research has explored the potential of compounds structurally related to ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate in medicinal chemistry, particularly in the development of receptor ligands and bioactive molecules.

Patent Applications

The compound or closely related derivatives have appeared in various patent applications, suggesting ongoing research interest in its potential applications. Patent literature indicates potential applications in treatments for:

-

Compounds containing similar structural elements have been patented for potential use in developing treatments for various conditions including atherosclerosis, fibrosis, and heart failure .

-

The 5-chloro-2-methoxyphenyl moiety appears in several patented structures designed for specific therapeutic targets.

These patent applications highlight the continuing research interest in compounds containing the 5-chloro-2-methoxyphenyl structural unit in pharmaceutical development.

Structure-Activity Relationships

Understanding the relationship between the structure of ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate and its chemical behavior provides valuable insights for researchers working with this compound.

Electronic Effects

The electronic properties of the substituents on the aromatic ring significantly influence the compound's reactivity:

-

The methoxy group at the 2-position:

-

Acts as an electron-donating group through resonance

-

Increases electron density at the ortho and para positions

-

May participate in intramolecular hydrogen bonding with the carbonyl oxygen

-

-

The chloro substituent at the 5-position:

-

Acts as an electron-withdrawing group through induction

-

Decreases electron density in the aromatic ring

-

Provides a site for potential nucleophilic substitution or metal-catalyzed coupling

-

The combination of these electronic effects creates a unique reactivity profile that can be exploited in synthetic applications.

Steric Considerations

The arrangement of substituents on the aromatic ring introduces steric factors that influence reaction pathways:

These steric considerations are important for predicting reaction outcomes and understanding the compound's behavior in various chemical environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume